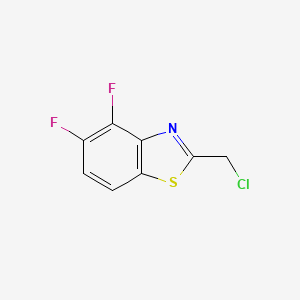

2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-4,5-difluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2NS/c9-3-6-12-8-5(13-6)2-1-4(10)7(8)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWAGGZVXUGGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1F)F)N=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268369 | |

| Record name | 2-(Chloromethyl)-4,5-difluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110704-22-8 | |

| Record name | 2-(Chloromethyl)-4,5-difluorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110704-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-4,5-difluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole typically involves the reaction of 4,5-difluoro-1,3-benzothiazole with chloromethylating agents. One common method is the reaction of 4,5-difluoro-1,3-benzothiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .

Industrial Production Methods

Industrial production of 2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly chloromethylating agents is preferred in industrial settings .

Chemical Reactions Analysis

1.1. Key Functional Groups

- Chloromethyl group (-CH₂Cl) : A reactive site for nucleophilic substitution, elimination, or coupling reactions.

- Fluorine substituents (-F) : Enhance stability, lipophilicity, and electronic effects, influencing reaction pathways.

- Benzothiazole ring : Provides aromaticity and potential sites for electrophilic substitution or cyclization.

2.1. Condensation of o-Aminothiophenoles with Acids

A common precursor to benzothiazoles is o-aminothiophenol (ATP), which undergoes condensation with carboxylic acids under acidic conditions (e.g., polyphosphoric acid, PPA) to form the benzothiazole ring. This method was used to synthesize related chloromethyl derivatives, such as 2-(chloromethyl)benzothiazole, through reactions with chloroacetic acid .

Reaction Example :

ATP + Chloroacetic acid → 2-(chloromethyl)benzothiazole (via cyclization and dehydration) .

Substitution Reactions of the Chloromethyl Group

The chloromethyl group is highly reactive, enabling substitution with nucleophiles such as alcohols, amines, or thiophenols.

3.1. Nucleophilic Substitution with Alcohols

In one reported reaction, 2-(chloromethyl)benzothiazole reacted with 4-fluoro-3-nitrophenol in DMF using potassium carbonate as a base, yielding a phenolic ether derivative. This substitution proceeded efficiently under mild conditions (80°C, 6 hours) .

Reaction Table :

| Reagent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| 4-Fluoro-3-nitrophenol | DMF | 80°C | 6 h | 2-((4-fluoro-3-nitrophenoxy)methyl)benzothiazole |

3.2. Coupling Reactions with Amines

Chloromethyl benzothiazoles can participate in coupling reactions with amines, facilitated by carbodiimide catalysts (e.g., EDC). For example, 2-(4-aminophenyl)benzothiazole was coupled with N-Boc-4-piperidine carboxylic acid under microwave irradiation to form a piperidine-linked derivative .

Mechanism :

- Activated intermediate formation via EDC.

- Amide bond formation between the amine and carboxylic acid.

4.1. Alkylation and Cross-Coupling

The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic substrates. For instance, 2-(chloromethyl)benzothiazole derivatives have been used to alkylate hydroxyl groups in phenolic compounds, creating ether linkages.

4.2. Elimination Reactions

Under basic conditions, the chloromethyl group can undergo elimination to form a vinyl substituent. This reaction pathway is less explored but theoretically feasible, given the reactivity of the chloromethyl group.

5.1. Antimicrobial and Anticancer Activities

Benzothiazole derivatives, including chloromethyl-substituted variants, have shown promise as antimicrobial agents due to their ability to disrupt bacterial or fungal membranes . Additionally, pyridinyl-linked benzothiazole derivatives exhibited potent anticancer activity, inhibiting cell proliferation and inducing apoptosis in HepG2 cells .

5.2. Environmental Considerations

The synthesis of chloromethyl benzothiazoles often involves toxic reagents (e.g., chloroacetic acid), necessitating green chemistry approaches. Recent advances include solvent-free cyclization protocols and reusable catalysts (e.g., TiO₂ nanoparticles) .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzothiazole derivatives, including 2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole. These compounds have shown efficacy against various bacterial strains by targeting essential enzymes involved in bacterial growth and survival.

- Mechanism of Action : The compound inhibits key bacterial enzymes such as dihydroorotase and DNA gyrase. For instance, derivatives of benzothiazole have demonstrated significant inhibition against E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) lower than established antibiotics like ciprofloxacin .

- Case Study : In a comparative study, several benzothiazole derivatives were tested against Gram-negative bacteria. The results indicated that certain substitutions at the 5th position of the benzothiazole ring enhanced antibacterial activity significantly .

Anticancer Properties

The anticancer applications of 2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole are promising. Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines.

- In Vitro Studies : A study reported that this compound exhibited significant growth inhibition in breast cancer (MCF-7) and liver cancer (HepG2) cell lines with IC50 values of 15.5 µM and 12.3 µM respectively. Notably, it induced apoptosis in treated cells by increasing caspase-3 levels while decreasing Bcl-2 levels.

- Structure-Activity Relationship (SAR) : Modifications on the benzothiazole ring can lead to improved anticancer activity. For example, the introduction of fluorine atoms at specific positions has been correlated with enhanced lipophilicity and cellular uptake .

Enzyme Inhibition

The compound also serves as a potent inhibitor for various enzymes critical to cellular processes.

- Urease Inhibition : In studies focusing on urease inhibition, 2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole demonstrated an IC50 value of 18.4 µM, outperforming standard drugs like thiourea. This suggests its potential as a lead structure for developing new urease inhibitors.

Multitargeted Drug Potential

Given the complex nature of many diseases, there is a growing interest in developing multitargeted drugs that can modulate multiple pathways simultaneously.

- Multitargeted Directed Ligands (MTDLs) : The design of new benzothiazole derivatives aims to create MTDLs for treating multifactorial diseases such as neurodegenerative disorders. These compounds are synthesized to interact with multiple targets within the body to achieve a more comprehensive therapeutic effect .

Summary of Findings

The following table summarizes key findings related to the applications of 2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activities or disruption of cellular processes. The difluoro groups enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs of 2-(chloromethyl)-4,5-difluoro-1,3-benzothiazole include derivatives with variations in substituents on the benzothiazole core. Below is a comparative analysis based on substituent effects and molecular geometry:

Key Observations:

- Steric Considerations: Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) increase steric hindrance, reducing molecular flexibility but improving target selectivity. The target compound’s smaller substituents may favor membrane permeability .

- Geometric Influence: Dihedral angles between the benzothiazole core and aryl substituents (e.g., 8.76° in ) affect π-π stacking and intermolecular interactions. The target compound’s planar structure may facilitate binding to flat enzymatic pockets.

Biological Activity

2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in pharmacology, particularly focusing on its anticancer, antibacterial, and antifungal properties.

Synthesis of 2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole

The synthesis of 2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole typically involves electrophilic substitution reactions where the chloromethyl group can be introduced through various synthetic routes. The compound's difluoromethyl groups allow for further functionalization, leading to derivatives with enhanced biological activity.

Biological Activity Overview

The biological activities of 2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole have been evaluated through various assays that demonstrate its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that compounds structurally related to 2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole exhibit significant anticancer properties. For instance:

- Cell Lines Tested : The compound has been tested against several human cancer cell lines including HepG2 (liver cancer), A431 (skin cancer), and A549 (lung cancer).

- Results : In vitro studies show that derivatives of benzothiazole can induce apoptosis in cancer cells. For example, certain derivatives demonstrated IC50 values as low as 1.2 nM against SKRB-3 cells and 48 nM against HepG2 cells .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 7e | SKRB-3 | 1.2 |

| 7e | HepG2 | 48 |

| 7d | A431 | 20 |

These findings suggest that modifications to the benzothiazole core can significantly enhance anticancer efficacy.

Antibacterial Activity

The antibacterial potential of benzothiazole derivatives has also been explored:

- Target Bacteria : Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae.

- Inhibition Zones : Derivatives exhibited inhibition zones comparable to standard antibiotics. For instance, one derivative showed a 22 mm inhibition zone against Staphylococcus aureus, highlighting its potential as an antibacterial agent .

| Compound | Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 22 |

| Derivative B | Klebsiella pneumoniae | 25 |

Antifungal Activity

Benzothiazole derivatives have also been evaluated for antifungal activity:

- Fungal Strains : The compound has shown activity against various fungal strains with some derivatives exhibiting minimum inhibitory concentrations (MIC) similar to established antifungals.

- Examples : Certain synthesized compounds demonstrated MIC values of around 12.5 µg/ml against specific fungal pathogens .

Case Studies

Several case studies illustrate the compound's versatility in therapeutic applications:

- Anticancer Screening : A study screened a series of benzothiazole derivatives for their ability to inhibit cancer cell proliferation. Notably, a compound with a similar structure to 2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole was found to significantly reduce IL-6 and TNF-α levels in macrophages while promoting apoptosis in cancer cells .

- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives were tested against a panel of pathogenic bacteria and fungi. The results indicated broad-spectrum activity with some compounds outperforming traditional antibiotics in specific assays .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-4,5-difluoro-1,3-benzothiazole, and how can reaction conditions (e.g., solvent, temperature, catalyst) influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of substituted anilines with thiourea derivatives under acidic conditions. For example, refluxing in DMSO with hydrazine hydrate and HCl (yield ~65%) is a common approach . Optimization may involve substituting solvents (e.g., THF/EtN mixtures) or using palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) to enhance efficiency . Characterization via melting point, TLC, and NMR is critical for purity validation .

Q. How should researchers characterize the structural and thermal stability of this compound?

- Methodological Answer : Use FT-IR to confirm functional groups (e.g., C-Cl stretch at ~750 cm), H/C NMR for substituent positioning, and mass spectrometry for molecular weight validation. Thermal stability can be assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine decomposition thresholds .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

- Methodological Answer : Perform broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). Minimum inhibitory concentration (MIC) values should be compared to controls like fluconazole. Leakage assays (e.g., protein/DNA leakage from fungal spores) can elucidate mechanisms .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the interaction of this compound with microbial targets like dihydroorotase?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into the active site of E. coli dihydroorotase (PDB ID: 1J79). Analyze hydrogen bonds (e.g., with LEU222 or ASN44) and hydrophobic interactions (e.g., thiazole ring with substrate-binding pockets). MD simulations (e.g., GROMACS) can assess binding stability .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable MIC values against Aspergillus niger)?

- Methodological Answer : Standardize assay protocols (e.g., inoculum size, incubation time) and validate via CLSI guidelines. Cross-test derivatives with structural variations (e.g., substituent electronegativity) to identify SAR trends. Statistical tools like ANOVA can quantify variability between replicates .

Q. How can green chemistry principles improve the sustainability of its synthesis?

- Methodological Answer : Replace hazardous solvents (e.g., DMSO) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic systems (e.g., copper iodide in EtN/THF) reduce waste. Lifecycle assessment (LCA) tools can quantify environmental impact reductions .

Q. What safety protocols are critical when handling this compound due to its chloromethyl and fluorine substituents?

- Methodological Answer : Use fume hoods for enclosures, local exhaust ventilation, and PPE (nitrile gloves, lab coats). Monitor for acute toxicity via LD assays (rodent models) and implement hazard labeling per NIOSH Control Banding guidelines .

Methodological Tables

Table 1 : Key Synthetic Parameters and Yields

| Reaction Condition | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Reflux (18 h) | DMSO | HCl/Hydrazine hydrate | 65 | |

| Pd-catalyzed coupling | THF/EtN | Pd(PPh)Cl | 70–85 |

Table 2 : Antimicrobial Activity Profile

| Strain | MIC (µg/mL) | Mechanism Insights | Reference |

|---|---|---|---|

| Escherichia coli | 12.5 | Dihydroorotase inhibition | |

| Candida albicans | 25.0 | Dimorphic transition blockade |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.